Tubulysin B - 205304-87-6

Tubulysin B

Catalog Number: EVT-390851
CAS Number: 205304-87-6
Molecular Formula: C42H63N5O10S
Molecular Weight: 830 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tubulysin B is a butyrate ester.
Source

Tubulysin B is derived from myxobacteria, specifically identified in Angiococcus disciformis. The natural yield from fermentation processes is low, typically less than 10 mg per liter of culture medium, which poses challenges for its commercial availability and clinical application .

Classification

Chemically, tubulysin B is classified under the category of antineoplastic agents, specifically as an antimitotic peptide. Its structure consists of unusual amino acids contributing to its unique mechanism of action against cancer cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of tubulysin B can be approached through various methods, including total synthesis and semisynthetic modifications. The total synthesis involves multiple steps that require careful stereochemical control due to the complexity of the molecule.

  1. Total Synthesis: One notable method includes a multicomponent reaction to construct the core structure of tubulysin derivatives. Key steps often involve:
    • Formation of a thiazole moiety.
    • Stereoselective reductions to ensure the correct configuration.
    • High-yield reactions that minimize epimerization during peptide formation .
  2. Semisynthesis: This method utilizes natural precursors extracted from myxobacteria, followed by chemical modifications to enhance potency and selectivity against cancer cells .
  3. Key Intermediate Synthesis: A specific synthetic route involves using (R)-malic acid as a starting material, followed by several reduction and protection steps to yield the key intermediate TUV before transforming it into tubulysin B .
Molecular Structure Analysis

Structure and Data

The molecular structure of tubulysin B features a cyclic arrangement of amino acids with unique side chains that contribute to its biological activity. The compound's structural formula includes:

  • A cyclic tetrapeptide backbone.
  • Specific stereocenters that are critical for its interaction with tubulin.

The chemical formula for tubulysin B is C22H30N4O5SC_{22}H_{30}N_4O_5S, highlighting its complex composition involving carbon, hydrogen, nitrogen, oxygen, and sulfur atoms .

Chemical Reactions Analysis

Reactions and Technical Details

Tubulysin B undergoes various chemical reactions that are pivotal for its activity:

  • Microtubule Depolymerization: Tubulysin B binds to tubulin, leading to the destabilization of microtubules. This action results in cell cycle arrest and apoptosis in cancer cells .
  • Modification Reactions: Structural modifications have been explored to enhance cytotoxicity while reducing recognition by multidrug resistance transporters (e.g., P-glycoprotein) that often limit the efficacy of chemotherapeutic agents .
Mechanism of Action

Process and Data

The mechanism by which tubulysin B exerts its cytotoxic effects primarily involves:

  • Binding to Tubulin: Tubulysin B binds specifically to the β-tubulin subunit within microtubules. This binding inhibits microtubule polymerization, leading to disruption of the mitotic spindle during cell division.
  • Evasion of Multidrug Resistance: Tubulysin B has been shown to evade recognition by multidrug resistance transporters, enhancing its potential effectiveness against resistant cancer cell lines .

The effective concentration required for 50% inhibition in various cancer cell lines (IC50) is reported to be approximately 0.27 nM or lower, underscoring its potency as an antitumor agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tubulysin B exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide and dichloromethane but has limited solubility in water.
  • Stability: The compound is relatively stable under acidic conditions but can degrade under prolonged exposure to light or high temperatures.

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize tubulysin B's structure and purity during synthesis .

Applications

Scientific Uses

Tubulysin B has significant applications in scientific research and medicine:

  • Cancer Therapy: Due to its potent cytotoxicity against various cancer types, it is being explored as a lead compound for developing new anticancer therapies.
  • Drug Development: Research into tubulysin derivatives aims at improving selectivity and reducing toxicity through conjugation with targeting agents like antibodies or nanoparticles .
  • Mechanistic Studies: Tubulysin B serves as a valuable tool for studying microtubule dynamics and the mechanisms underlying drug resistance in cancer cells.
Biosynthesis and Natural Discovery of Tubulysin B

Origins in Myxobacteria: Isolation and Characterization

Tubulysin B (TubB) was first isolated alongside other tubulysin isoforms from the culture broth of myxobacterial strains Archangium gephyra (Ar 315) and Angiococcus disciformis (An d48) in 2000 [7]. These hydrophobic peptides demonstrated unprecedented cytotoxicity against mammalian cell lines, with IC~50~ values in the picomolar range. Initial characterization revealed that TubB disrupted microtubule networks within hours of exposure, surpassing the potency of established antimitotic agents like vinblastine and paclitaxel [7]. A key breakthrough came from the development of a mariner-based transposon mutagenesis system for A. disciformis An d48, enabling the generation of tubulysin-negative mutants. Analysis of these mutants via microscopic cell nucleus fragmentation bioassay confirmed the link between the genetic machinery and tubulysin production [1].

Subsequent screening efforts expanded the known producers of TubB. In 2021, PCR-based screening of 81 myxobacterial strains belonging to the Cystobacteraceae family identified eight strains harboring tubulysin biosynthetic genes. Notably, Archangium gephyra KYC4066 (deposited as KCTC 14258BP) was confirmed via LC-MS to produce TubB (observed m/z: 830.4334 [M+H]⁺; theoretical: 830.4368 [M+H]⁺) alongside TubA (observed m/z: 844.4487 [M+H]⁺; theoretical: 844.4525 [M+H]⁺) [3] [8]. This strain, isolated from Korean soil, produced TubB at approximately 0.11 mg/L under standard laboratory conditions [3].

Table 1: Myxobacterial Producers of Tubulysin B

StrainClassificationProduction Yield (TubB)Identification Method
Archangium gephyra Ar 315Original isolateNot quantifiedBioassay, NMR [7]
Angiococcus disciformis An d48Original isolate<4 mg/L total tubulysinsMutagenesis [1]
Archangium gephyra KYC4066Korean soil isolate0.11 mg/LPCR, LC-MS [3] [8]
Cystobacter sp. SBCb004Novel producerNot reportedGene cluster comparison [2]

A remarkable feature of TubB production is its association with the death phase of myxobacterial growth. Recent studies on Archangium gephyra KYC5002 demonstrated that deliberate cell disruption via ultrasonication increased TubB yield by 6.7-fold (0.74 mg/L) compared to intact cultures. Hydrogen peroxide-induced cell death similarly enhanced production, whereas heat-inactivated cells showed no increase, indicating enzymatic biosynthesis during lysis [9]. This aligns with the predator-prey ecology of myxobacteria, where tubulysins may facilitate predation on microorganisms like ciliates [9].

Biosynthetic Pathways and Enzymatic Machinery

The biosynthetic pathway of TubB centers on a multimodular hybrid assembly line combining polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) enzymes. Sequencing of the 80 kb tubulysin gene cluster (tub) from A. disciformis An d48 revealed an unconventional architecture with several unprecedented features [1] [4]. The core machinery includes:

  • Module 1: Adenylation (A) domain activating D-N-methylpipecolic acid (Mep)
  • Module 2: Condensation (C) and adenylation (A) domains incorporating L-isoleucine (Ile)
  • Module 3: Hybrid PKS-NRPS module for tubuvaline (Tuv) formation, featuring ketosynthase (KS), acyltransferase (AT), and peptidyl carrier protein (PCP) domains
  • Module 4: NRPS module for tubuphenylalanine (Tup) or tubutyrosine (Tut) incorporation

Table 2: Core Enzymatic Domains in Tubulysin B Biosynthesis

ModuleDomain TypeFunctionProduct Intermediate
1NRPS (A)Activates D-N-methylpipecolic acidMep-tethering
2NRPS (C/A)Condenses and activates L-isoleucineMep-Ile dipeptide
3PKS (KS/AT)Initiates Tuv unitTripeptide-PKS hybrid
NRPS (PCP)Tethers Tuv intermediate
4NRPS (C/A/T)Activates phenylalanineMep-Ile-Tuv-Tup tetrapeptide
tubZCyclodeaminaseCatalyzes cyclization of TuvMecapin formation [2]

A critical step involves the tubZ-encoded cyclodeaminase, which converts a linear precursor into the Mecapin (Mep) moiety of tubulysins. Mutational studies in Cystobacter sp. SBCb004 (a TubB producer) demonstrated that tubZ inactivation leads to accumulation of pretubulysin A, the first enzyme-free intermediate in the pathway [2]. NMR analysis confirmed pretubulysin A’s structure as a direct precursor to TubB [2].

The biosynthetic timing correlates with ecological function: Transcriptomic analysis of A. gephyra KYC5002 revealed upregulated tub gene expression during the death phase. Reverse transcription-qPCR showed significantly higher tubB mRNA levels during lysis compared to vegetative growth, supporting the "predation hypothesis" where tubulysins facilitate myxobacterial feeding on neighboring microorganisms [9]. The PKS/NRPS system exhibits remarkable flexibility, generating over 20 natural derivatives through variations in starter units and tailoring reactions [2].

Comparative Analysis of Natural Tubulysin Isoforms

Tubulysin B belongs to a structurally diverse family of >30 naturally occurring isoforms, differing primarily in substitutions at four positions: the N-terminal Mep unit, the Tuv side chain, the Tup aromatic group, and acetylation at C-11 [2] [6]. Key isoforms co-produced with TubB include:

  • Tubulysin A (TubA): Features tubutyrosine (Tut) instead of Tup, increasing molecular weight (MW: 843.43 g/mol vs. TubB’s 829.42 g/mol)
  • Tubulysin D (TubD): Contains acetylated C-11 and Tup, exhibits picomolar IC~50~ values
  • Pretubulysin A: Lacks the N,O-acetal group, precursor to all isoforms

Table 3: Structural and Functional Comparison of TubB and Key Isoforms

IsoformR1 (Mep)R2 (Tuv)R3 (C-term)C-11 ModificationRelative Potency (vs. TubB)
Tubulysin BMethylHPhenyl (Tup)OH1.0× [6]
Tubulysin AMethylHp-OH-phenyl (Tut)OH1.2–1.5× [5]
Tubulysin DMethylAcetylPhenyl (Tup)OAc5–10× [7]
Tubulysin UHHPhenyl (Tup)OH0.3× [2]
Pretubulysin AMethylHPhenyl (Tup)OH (no N,O-acetal)0.01× [2]

The structural diversity arises from the "diversity-oriented" nature of the tub cluster. Feeding studies with isotope-labeled precursors in Cystobacter sp. SBCb004 and A. disciformis An d48 revealed that variations in starter units (e.g., acetate vs. propionate) and tailoring reactions (e.g., oxidation, acetylation) generate 22 additional derivatives beyond the initially characterized isoforms [2]. TubB’s specific structure—characterized by an unacetylated C-11 hydroxyl and a Tup residue—strikes a balance between cytotoxicity and evasion of multidrug resistance (MDR) transporters. Synthetic modifications like C-11 acetylation (as in TubD) enhance potency but increase recognition by P-glycoprotein (P-gp), reducing efficacy against MDR⁺ cancer lines by >200-fold [5]. Conversely, TubB derivatives with increased lipophilicity (e.g., bis-ether at C-11) achieve sub-nanomolar IC~50~ values (0.28 nM in KB cells) but become P-gp substrates [5] [10].

Natural TubB production varies significantly across strains: A. gephyra KYC4066 primarily yields TubA and TubB [3], while Cystobacter sp. SBCb004 produces predominantly pretubulysins and acetylated variants [2]. This chemotypic diversity underscores the ecological adaptability of myxobacteria and provides a repository for bioactive compounds with distinct pharmacological profiles.

Properties

CAS Number

205304-87-6

Product Name

Tubulysin B

IUPAC Name

(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[butanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoic acid

Molecular Formula

C42H63N5O10S

Molecular Weight

830 g/mol

InChI

InChI=1S/C42H63N5O10S/c1-9-13-36(50)56-24-47(41(53)37(26(5)10-2)45-39(52)33-14-11-12-19-46(33)8)34(25(3)4)22-35(57-28(7)48)40-44-32(23-58-40)38(51)43-30(20-27(6)42(54)55)21-29-15-17-31(49)18-16-29/h15-18,23,25-27,30,33-35,37,49H,9-14,19-22,24H2,1-8H3,(H,43,51)(H,45,52)(H,54,55)/t26-,27-,30+,33+,34+,35+,37-/m0/s1

InChI Key

HWCIETDQUHYHGQ-YHVCZDCZSA-N

SMILES

CCCC(=O)OCN(C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)O)OC(=O)C)C(C)C)C(=O)C(C(C)CC)NC(=O)C3CCCCN3C

Synonyms

tubulysin B

Canonical SMILES

CCCC(=O)OCN(C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)O)OC(=O)C)C(C)C)C(=O)C(C(C)CC)NC(=O)C3CCCCN3C

Isomeric SMILES

CCCC(=O)OCN([C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]3CCCCN3C

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